molecular formula C17H18BrClN2O3S B6052628 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL

Cat. No.: B6052628
M. Wt: 445.8 g/mol
InChI Key: XDTBLTBYLVNGAU-UHFFFAOYSA-N
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Description

4-Bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazino}methyl)phenol is a brominated phenolic compound featuring a piperazine ring linked via a methylene bridge to a 4-chlorophenyl sulfonyl group. This structure combines electron-withdrawing substituents (bromo, sulfonyl) with a phenolic hydroxyl group, which may confer unique physicochemical properties, such as acidity and solubility, relevant to pharmaceutical or material science applications.

Properties

IUPAC Name

4-bromo-2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2O3S/c18-14-1-6-17(22)13(11-14)12-20-7-9-21(10-8-20)25(23,24)16-4-2-15(19)3-5-16/h1-6,11,22H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBLTBYLVNGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL typically involves multiple stepsThe chlorophenylsulfonyl group is then introduced via a sulfonylation reaction using chlorophenylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the sulfonyl group can form strong interactions with protein active sites, inhibiting their function . The brominated phenol core can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Molecular Properties

The following table summarizes key structural and physical properties of the target compound and its analogs:

Compound Name & Source Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point/Data
Target Compound Phenol Likely C₁₈H₁₉BrClN₂O₃S* ~475–500 (estimated) 4-bromo, 2-(piperazino-sulfonylchlorophenyl) Not reported
Compound 17 (Molecules 2013) Pyrazole C₂₅H₂₄BrClN₄O₃S 575.91 4-bromo, 3-(4-chlorophenyl), sulfonamide 129–130 °C
Example 5.17 (EU Patent) Pyrazol-3-one Likely C₁₀H₉BrClN₂O 301–305 4-bromo, 2-(4-chlorophenyl) LC/MS: m/z 301–305 [M+H]⁺
Schiff Base Derivative () Phenol (Schiff base) C₂₆H₁₈Br₂N₂O₄S 614.316 Dual bromophenol, imino linkages Not reported
Benzothiazole Derivative () Benzothiazole C₁₈H₁₉N₃O₃S₂ 389.49 Piperazino-sulfonyl, 4-methoxyphenyl Not reported

*Estimated based on substituents.

Key Observations:
  • Core Structure Diversity: The target compound’s phenol core contrasts with pyrazole (Compound 17), pyrazol-3-one (Example 5.17), and benzothiazole () derivatives. Phenolic hydroxyl groups enhance acidity (pKa ~10) compared to heterocyclic cores, influencing solubility and reactivity .
  • Bromine’s electron-withdrawing nature may stabilize aromatic rings or modulate electronic properties .
  • Molecular Weight : The target compound’s estimated weight (~475–500 g/mol) places it between simpler pyrazolones (300–305 g/mol) and bulkier Schiff base derivatives (614 g/mol) .
Infrared (IR) Spectroscopy:
  • Sulfonyl Groups : Compounds 17 and 18 () exhibit SO₂ stretches at 1163–1315 cm⁻¹, consistent with the target compound’s sulfonyl moiety .
  • Hydroxyl Groups: The target’s phenolic -OH stretch (~3300 cm⁻¹) would differ from pyrazol-3-one’s carbonyl (1670 cm⁻¹ in Compound 17) or Schiff base imino groups .
Nuclear Magnetic Resonance (NMR):
  • Aromatic Protons : Compound 17’s 1H-NMR shows multiplets for ArH (7.80–8.10 ppm), similar to the target’s expected aromatic signals. Piperazine CH₂ groups in analogs resonate at δ 2.27–4.16 ppm .

Functional and Application Insights

  • Pharmaceutical Potential: Piperazine sulfonyl derivatives are common in kinase inhibitors and antimicrobial agents. The phenolic group in the target compound could enhance binding to metalloenzymes or act as a prodrug moiety .
  • Material Science : Bromine’s heavy atom effect may aid crystallography studies, as seen in SHELX-refined structures (), though chirality analysis (e.g., Flack parameter) would be necessary for asymmetric centers .

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